Tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate
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Overview
Description
Tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[45]decane-2-carboxylate is a complex organic compound that belongs to the class of azaspiro compounds These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate typically involves multiple steps. The key intermediate, 1-(2-pyrimidinyl) piperazine, is synthesized through a chlorination and cyclization condensation reaction with diethanolamine as the initial material . This intermediate is then coupled with other fragments to form the final compound. The reaction conditions are generally mild, and the overall yield is high, making the process efficient and convenient .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and optimized reaction conditions to ensure high yield and purity. The key steps include chlorination, cyclization, and coupling reactions, all of which are carried out under controlled conditions to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions typically result in the formation of new compounds with different functional groups .
Scientific Research Applications
Tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Buspirone Hydrochloride: An azaspiro compound with similar structural features, used as an antianxiety agent.
8-oxa-2-azaspiro[4.5]decane: Another azaspiro compound with potential biological activities.
Uniqueness
Tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate is unique due to its specific structural features and the presence of the chloropyrimidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN4O2/c1-16(2,3)24-15(23)22-11-7-17(12-22)5-9-21(10-6-17)13-4-8-19-14(18)20-13/h4,8H,5-7,9-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWXDZAPSBURMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)C3=NC(=NC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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